molecular formula C31H34ClNO2 B11458487 9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11458487
M. Wt: 488.1 g/mol
InChI Key: BDDOQEBFDMOGQZ-UHFFFAOYSA-N
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Description

9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate is then subjected to further reactions involving methylation and phenylethylation to achieve the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures the efficient production of the compound. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its pharmacological properties, including its ability to interact with DNA and proteins.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also binds to proteins, altering their function and potentially inhibiting enzymatic activity. These interactions make it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Amsacrine: An acridine derivative used as an antineoplastic agent.

Uniqueness

What sets 9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C31H34ClNO2

Molecular Weight

488.1 g/mol

IUPAC Name

9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(2-phenylethyl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C31H34ClNO2/c1-30(2)16-23-28(25(34)18-30)27(21-10-12-22(32)13-11-21)29-24(17-31(3,4)19-26(29)35)33(23)15-14-20-8-6-5-7-9-20/h5-13,27H,14-19H2,1-4H3

InChI Key

BDDOQEBFDMOGQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CCC4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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